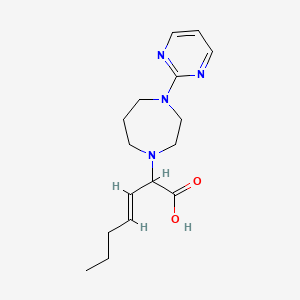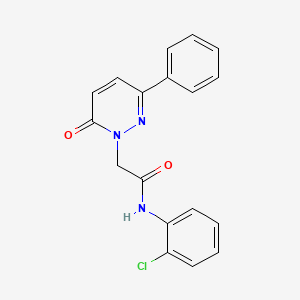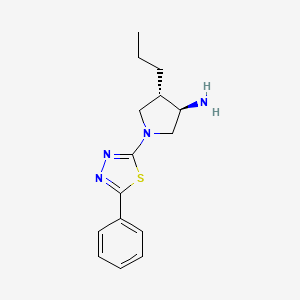
4-(1-azepanylmethyl)-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azepanylmethyl)-2-nitrophenol, also known as ANMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ANMP is a nitrophenol derivative that has a unique chemical structure, making it an interesting compound to study.
Wirkmechanismus
The mechanism of action of 4-(1-azepanylmethyl)-2-nitrophenol is not fully understood. However, it is believed that 4-(1-azepanylmethyl)-2-nitrophenol exerts its antibacterial and antifungal effects by disrupting the cell wall and membrane of the microorganisms. 4-(1-azepanylmethyl)-2-nitrophenol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-2-nitrophenol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(1-azepanylmethyl)-2-nitrophenol has antibacterial and antifungal properties against a range of microorganisms, including Staphylococcus aureus and Candida albicans. 4-(1-azepanylmethyl)-2-nitrophenol has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(1-azepanylmethyl)-2-nitrophenol is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 4-(1-azepanylmethyl)-2-nitrophenol is also stable under normal laboratory conditions, making it a convenient compound to work with.
However, one of the limitations of 4-(1-azepanylmethyl)-2-nitrophenol is its limited solubility in water, which can make it difficult to work with in aqueous solutions. 4-(1-azepanylmethyl)-2-nitrophenol also has limited stability in acidic conditions, which can limit its applications in certain research areas.
Zukünftige Richtungen
There are several future directions for research on 4-(1-azepanylmethyl)-2-nitrophenol. One area of research is in the development of new organic electronic devices using 4-(1-azepanylmethyl)-2-nitrophenol as a material. Another area of research is in the development of new antibacterial and antifungal drugs based on 4-(1-azepanylmethyl)-2-nitrophenol.
Further studies are also needed to fully understand the mechanism of action of 4-(1-azepanylmethyl)-2-nitrophenol and its potential therapeutic applications. Additionally, research is needed to optimize the synthesis of 4-(1-azepanylmethyl)-2-nitrophenol and improve its solubility and stability in different conditions.
Conclusion:
In conclusion, 4-(1-azepanylmethyl)-2-nitrophenol is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-(1-azepanylmethyl)-2-nitrophenol has been shown to have antibacterial, antifungal, and antioxidant properties, making it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of 4-(1-azepanylmethyl)-2-nitrophenol and optimize its synthesis and applications.
Synthesemethoden
The synthesis of 4-(1-azepanylmethyl)-2-nitrophenol involves the reaction of 4-nitrophenol and 1-azepanemethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(1-azepanylmethyl)-2-nitrophenol. The synthesis of 4-(1-azepanylmethyl)-2-nitrophenol is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-(1-azepanylmethyl)-2-nitrophenol has been studied for its potential applications in various fields. One of the primary areas of research is in the field of organic electronics. 4-(1-azepanylmethyl)-2-nitrophenol has been shown to have good electron transport properties, making it a promising material for use in organic electronic devices such as solar cells and transistors.
Another area of research for 4-(1-azepanylmethyl)-2-nitrophenol is in the field of medicinal chemistry. 4-(1-azepanylmethyl)-2-nitrophenol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs.
Eigenschaften
IUPAC Name |
4-(azepan-1-ylmethyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13-6-5-11(9-12(13)15(17)18)10-14-7-3-1-2-4-8-14/h5-6,9,16H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCUNZDYCNGTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1-Azepanylmethyl)-2-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)

![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)

![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5687663.png)